

Application Notes and Protocols for Fumarate Hydratase (FH) in Western Blot Analysis

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Compound of Interest

Compound Name: FPPQ

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Introduction

Fumarate hydratase (FH), an enzyme of the tricarboxylic acid (TCA) cycle, catalyzes the conversion of fumarate to L-malate.[1][2] Its role extends beyond metabolism, as mutations in the FH gene are linked to hereditary leiomyomatosis and renal cell cancer (HLRCC).[2][3] In FH-deficient cells, the accumulation of fumarate acts as an oncometabolite, inhibiting hypoxia-inducible factor (HIF) prolyl hydroxylases and leading to the stabilization and accumulation of HIF-1 α , a key factor in tumorigenesis.[4][5] Western blotting is a crucial technique for investigating FH expression levels and the downstream effects of its deficiency. These application notes provide detailed protocols for the detection of FH by Western blot analysis.

Data Presentation

Antibody and Protein Information

Target Protein	Alternative Names	UniProt ID (Human)	Predicted Molecular Weight (kDa)	Observed Molecular Weight (kDa)
Fumarate Hydratase (FH)	Fumarase, Fumarate hydratase, mitochondrial	P07954	54.6	~50

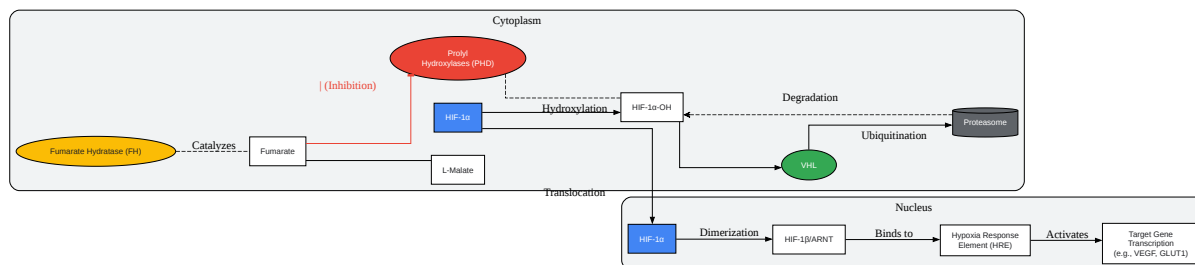
Recommended Antibody Dilutions and Loading Amounts for Western Blot

Antibody	Application	Recommended Dilution	Protein Loading Amount	Positive Control Cell Lysates
Rabbit Polyclonal anti-FH	Western Blot (WB)	1:1000	20-50 µg	HeLa, HEK293T, Jurkat
Rabbit Polyclonal anti-FH (A305-262A)	Western Blot (WB)	0.1 µg/mL	50 µg	HeLa, HEK293T, Jurkat, mouse TCMK-1, mouse NIH 3T3
SFPQ Antibody #23020	Western Blot (WB)	1:1000	Not Specified	293T

Note: The observed molecular weight can vary depending on post-translational modifications and the experimental conditions.

Signaling Pathway of FH Deficiency

Loss of FH function leads to the accumulation of fumarate. This excess fumarate competitively inhibits HIF prolyl hydroxylases, enzymes responsible for marking the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1 α) for degradation. Consequently, HIF-1 α stabilizes, translocates to the nucleus, and activates the transcription of genes involved in processes such as angiogenesis and glycolysis, contributing to a "pseudohypoxic" state and promoting tumorigenesis.^[5]



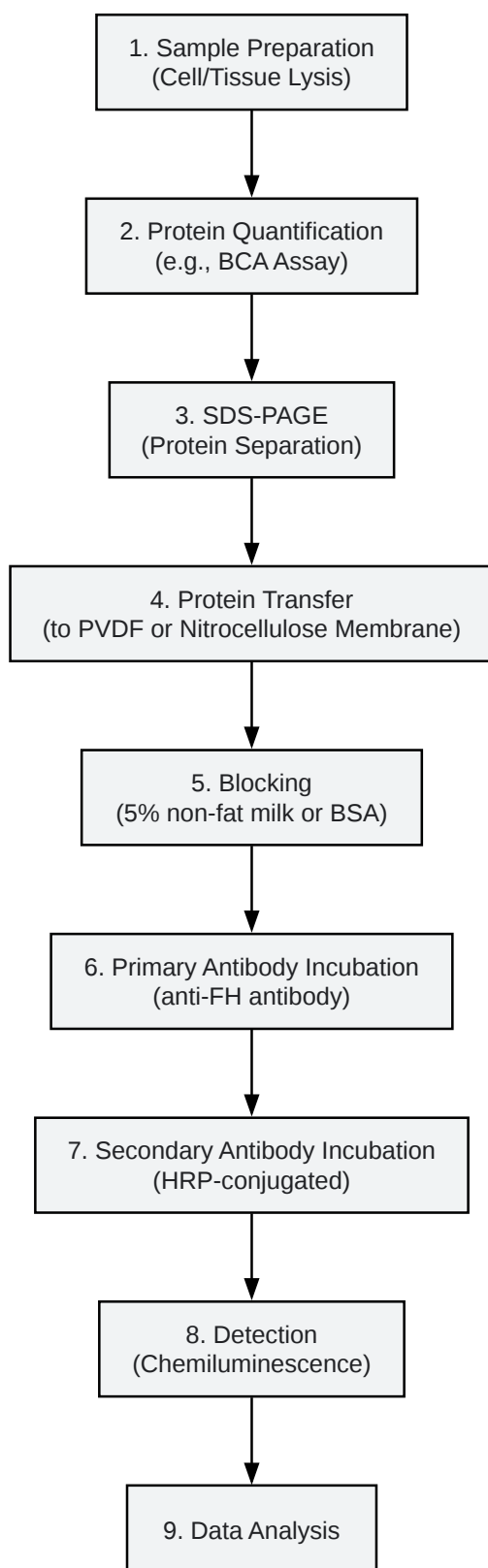
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Caption: FH deficiency leads to fumarate accumulation, inhibiting PHD, stabilizing HIF-1α, and promoting target gene transcription.

Experimental Protocols

Experimental Workflow for Western Blot Analysis of FH

The following diagram outlines the key steps for performing a Western blot to detect Fumarate Hydratase.



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Caption: Workflow for Western blot analysis of Fumarate Hydratase (FH).

Detailed Methodologies

1. Sample Preparation (Cell Lysis)

- Adherent Cells:
 - Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[\[6\]](#)[\[7\]](#)
 - Aspirate the PBS and add ice-cold RIPA lysis buffer (1 mL per 10⁷ cells).[\[6\]](#)[\[7\]](#) A common RIPA buffer recipe is 20mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton-X100, 1% sodium deoxycholate, and 0.1% SDS.[\[7\]](#)
 - Just before use, supplement the lysis buffer with protease and phosphatase inhibitors (e.g., 1mM PMSF, 5 µg/ml aprotinin, 5 µg/ml leupeptin, and 1mM Na₃VO₄).[\[7\]](#)[\[8\]](#)
 - Scrape the cells off the dish using a cold plastic cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.[\[6\]](#)
 - Agitate the lysate for 30 minutes at 4°C.[\[6\]](#)
 - Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.[\[7\]](#)[\[9\]](#)
 - Carefully transfer the supernatant (protein extract) to a new pre-cooled tube.
- Tissue Samples:
 - For approximately 5 mg of tissue, add about 300 µL of ice-cold lysis buffer.[\[6\]](#)
 - Homogenize the tissue using an electric homogenizer on ice.[\[6\]](#)
 - Maintain constant agitation for 2 hours at 4°C.[\[6\]](#)
 - Centrifuge at 12,000 x g for 20 minutes at 4°C and collect the supernatant.

2. Protein Quantification

- Determine the protein concentration of the lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.[\[8\]](#) This ensures equal loading of protein for each sample.

3. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

- Prepare protein samples by adding 4x Laemmli sample buffer to the lysate to a final concentration of 1x.
- Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[\[7\]](#)[\[10\]](#)
- Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-PAGE gel.[\[10\]](#)
For FH, which has a molecular weight of approximately 50 kDa, a 10% or 12% polyacrylamide gel is suitable.
- Include a pre-stained molecular weight marker in one lane.
- Run the gel in 1x running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS) at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[\[9\]](#)[\[10\]](#)

4. Protein Transfer

- Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer (25 mM Tris, 192 mM glycine, and 20% methanol) for 10-15 minutes. For proteins with a molecular weight greater than 20 kDa, a 0.45 µm pore size membrane is recommended.[\[11\]](#)
- Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
- Perform the transfer. For wet transfer, a common condition is 100V for 1 hour or overnight at a constant current of 10 mA in a cold room.[\[9\]](#)

5. Blocking

- After transfer, rinse the membrane briefly with deionized water and then with TBST (Tris-Buffered Saline with 0.1% Tween-20).
- Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature or overnight at 4°C with gentle agitation.[\[10\]](#) This step prevents non-specific binding of the antibodies.

6. Antibody Incubation

- Primary Antibody:
 - Dilute the primary anti-FH antibody in the blocking buffer at the recommended dilution (e.g., 1:1000).
 - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[\[8\]](#)
- Washing:
 - Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[\[8\]](#)[\[10\]](#)
- Secondary Antibody:
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:20,000) for 1 hour at room temperature with gentle agitation.[\[8\]](#)
- Final Washes:
 - Wash the membrane three times for 5-10 minutes each with TBST.[\[8\]](#)[\[10\]](#)

7. Detection

- Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
- Incubate the membrane with the ECL reagent for 1-5 minutes.[\[10\]](#)
- Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager) or by exposing the membrane to X-ray film.

8. Data Analysis

- Analyze the band intensities using densitometry software. To ensure accurate quantification, normalize the FH band intensity to a loading control, such as β -actin or GAPDH.[\[12\]](#) It is

crucial to ensure that the signals for both the target protein and the loading control are within the linear range of detection.[13]

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